1-(2-iodothiophen-3-yl)methanamine hydrochloride
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Overview
Description
1-(2-Iodothiophen-3-yl)methanamine hydrochloride is a chemical compound with the molecular formula C5H6INS·HCl It is a derivative of thiophene, a five-membered aromatic ring containing sulfur The compound is characterized by the presence of an iodine atom at the 2-position of the thiophene ring and an amine group at the 3-position, forming a hydrochloride salt
Preparation Methods
The synthesis of 1-(2-iodothiophen-3-yl)methanamine hydrochloride typically involves the iodination of thiophene derivatives followed by amination and subsequent formation of the hydrochloride salt. One common synthetic route includes:
Iodination: Thiophene is iodinated using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide to introduce the iodine atom at the 2-position.
Amination: The iodinated thiophene undergoes a nucleophilic substitution reaction with an amine source, such as ammonia or an amine derivative, to introduce the amine group at the 3-position.
Formation of Hydrochloride Salt: The resulting amine is treated with hydrochloric acid to form the hydrochloride salt, yielding this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated processes to ensure high yield and purity.
Chemical Reactions Analysis
1-(2-Iodothiophen-3-yl)methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the iodine atom to a hydrogen atom.
Substitution: The iodine atom can be substituted with other nucleophiles, such as halides, cyanides, or organometallic reagents, under appropriate conditions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, copper), and specific temperature and pressure conditions to optimize the reaction outcomes.
Scientific Research Applications
1-(2-Iodothiophen-3-yl)methanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of biological systems, particularly in the development of probes and imaging agents for detecting specific biomolecules.
Industry: The compound is used in the production of specialty chemicals and materials, including conductive polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of 1-(2-iodothiophen-3-yl)methanamine hydrochloride depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to specific biological effects. The presence of the iodine atom and the amine group allows for specific interactions with target molecules, influencing pathways involved in cellular processes.
Comparison with Similar Compounds
1-(2-Iodothiophen-3-yl)methanamine hydrochloride can be compared with other thiophene derivatives, such as:
2-Iodothiophene: Lacks the amine group, making it less versatile in certain chemical reactions.
3-Aminothiophene:
Thiophene-2-carboxaldehyde: Contains an aldehyde group instead of an amine, leading to different chemical properties and uses.
The uniqueness of this compound lies in its combination of the iodine atom and the amine group, providing a versatile platform for various chemical transformations and applications.
Properties
CAS No. |
2613384-01-1 |
---|---|
Molecular Formula |
C5H7ClINS |
Molecular Weight |
275.5 |
Purity |
95 |
Origin of Product |
United States |
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